![molecular formula C21H28N4O4 B2994172 N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-22-8](/img/structure/B2994172.png)
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting the potential of such compounds in developing new antimicrobial agents. For example, a study by A. Hossan et al. (2012) synthesized a series of compounds starting with citrazinic acid, which showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Heterocyclic Compound Synthesis
The research on heterocyclic derivatives of guanidine indicates the complexity and diversity of synthetic routes in creating compounds with potential biological activity. J. Banfield et al. (1987) explored the formation and structure determination of pyrimidine dione derivatives, underscoring the synthetic challenges and structural analysis involved in developing novel chemical entities (Banfield et al., 1987).
Anticancer and Anti-inflammatory Agents
A study by A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Radioligand Imaging
F. Dollé et al. (2008) reported on the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This work demonstrates the application of pyrimidineacetamides in the field of diagnostic imaging, enabling the study of neuroinflammation and other pathological conditions (Dollé et al., 2008).
Synthesis and Characterization of Heterocycles
T. Kinoshita et al. (1989) investigated the reactions of benzyl ketones with formamide or acetamide, leading to the synthesis of novel heterocyclic compounds. This research exemplifies the synthetic versatility of acetamide derivatives in constructing complex heterocyclic structures, potentially relevant to the study of N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Kinoshita et al., 1989).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-6-5-7-25(12-14)21-22-15(2)8-20(24-21)29-13-19(26)23-16-9-17(27-3)11-18(10-16)28-4/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHAUWXLPFXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
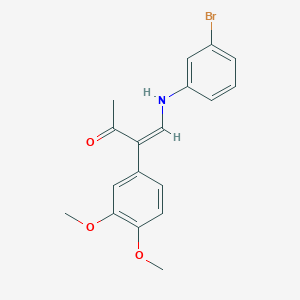
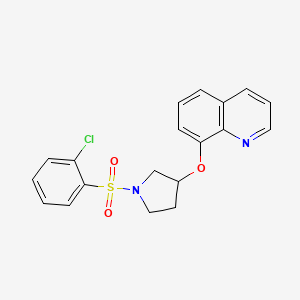
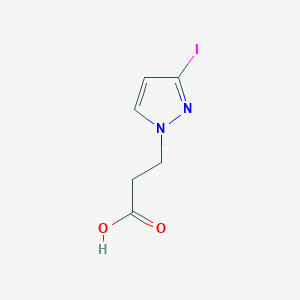

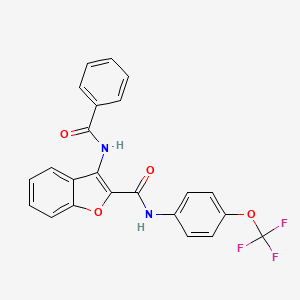
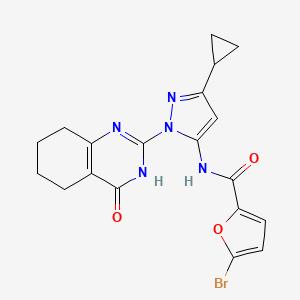

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
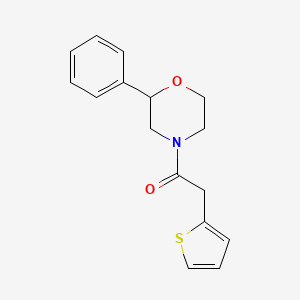
![N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2994112.png)